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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190

This technical support center provides guidance for researchers, scientists, and drug
development professionals on minimizing potential in vivo toxicity associated with AGN-195183
(also known as IRX-5183), a potent and selective retinoic acid receptor alpha (RARa) agonist.

Frequently Asked Questions (FAQS)

Q1: What is AGN-195183 and what is its mechanism of action?

Al: AGN-195183 is a novel, orally bioavailable retinoid that functions as a potent and selective
agonist for the retinoic acid receptor-alpha (RARa), with a Kd of 3 nM.[1] It has demonstrated
no activity on RARB and RARYy.[1] Its mechanism of action involves binding to and activating
RARa, which in turn promotes the transcription of RARa-responsive genes.[2][3] This signaling
cascade is crucial for cellular differentiation and proliferation, and its activation can lead to the
induction of apoptosis in cancer cells.[2][3]

Q2: What are the known in vivo toxicities of AGN-195183 from clinical trials?

A2: Phase | clinical trials in patients with advanced solid tumors and acute myeloid leukemia
(AML) or myelodysplastic syndrome (MDS) have identified several toxicities. The most
significant dose-limiting toxicities observed at higher doses (30-60 mg/m?3/d) were grade 3
elevations in alkaline phosphatase and grade 3 mucositis.[4] In a study with relapsed or
refractory AML/MDS patients, common adverse events included hypertriglyceridemia, fatigue,
dyspnea, and edema.[5][6][7] Hypertriglyceridemia was a notable and manageable side effect.

[51[6]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1672190?utm_src=pdf-interest
https://www.benchchem.com/product/b1672190?utm_src=pdf-body
https://www.benchchem.com/product/b1672190?utm_src=pdf-body
https://www.benchchem.com/product/b1672190?utm_src=pdf-body
https://www.medchemexpress.com/agn-195183.html
https://www.medchemexpress.com/agn-195183.html
https://pubchem.ncbi.nlm.nih.gov/compound/9867758
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/raralpha-agonist-irx5183
https://pubchem.ncbi.nlm.nih.gov/compound/9867758
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/raralpha-agonist-irx5183
https://www.benchchem.com/product/b1672190?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/jco.2004.22.90140.2022
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.587062/full
https://pubmed.ncbi.nlm.nih.gov/33194741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.587062/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Q3: Preclinically, how does the toxicity profile of AGN-195183 compare to other retinoids?

A3: Preclinical models have suggested that AGN-195183 may have a more favorable topical
toxicity profile compared to less selective RAR interactive agents.[4] Specifically, it was found
to be inactive in an in vivo model of topical irritation, unlike the RARa-selective retinoid Am-580.

[1][8]
Q4: Has AGN-195183 been discontinued from clinical trials?

A4: Yes, it has been reported that the clinical development of AGN-195183 for cancer
treatment was discontinued during Phase | trials.[9][10]

Troubleshooting Guide: In Vivo Toxicity
Management

This guide provides practical advice for managing and minimizing toxicities observed during in
vivo experiments with AGN-195183.
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Observed Issue/Toxicity

Potential Cause

Recommended Action

Elevated Alkaline Phosphatase

Hepatobiliary effects

secondary to RARa activation.

- Dose Reduction: This was a
dose-limiting toxicity in clinical
trials. Consider reducing the
dose.[4] - Liver Function
Monitoring: Regularly monitor
liver function enzymes (ALT,
AST, ALP, Bilirubin) throughout
the study. - Histopathology:
Conduct thorough
histopathological analysis of
the liver at the end of the

study.

Mucositis (Oral Inflammation)

Disruption of epithelial cell
turnover in the gastrointestinal

tract.

- Dose Adjustment: Mucositis
was observed at higher doses.
[4] A dose reduction is the
primary mitigation strategy. -
Supportive Care: In animal
models, ensure access to soft
food and monitor for signs of
distress or reduced food

intake.

Hypertriglyceridemia

Retinoid-induced effects on

lipid metabolism.

- Lipid Profile Monitoring:
Regularly monitor serum
triglyceride and cholesterol
levels. - Dietary
Considerations: For long-term
studies, consider a low-fat diet
for the animals if feasible and
not a confounding factor for
the study. - Pharmacological
Intervention: In clinical
settings, lipid-lowering agents
were used.[6] For preclinical

studies, this could be a
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confounding factor and should

be carefully considered.

o i Systemic effects of RARa
General Morbidity (Fatigue,

] activation or off-target effects
Weight Loss)

at higher concentrations.

- Dose Titration: Start with a
lower dose and gradually
escalate to determine the
maximum tolerated dose in
your specific model. The
clinically determined MTD was
15 mg/m2/d.[4] - Frequent
Monitoring: Increase the
frequency of animal monitoring
for clinical signs of toxicity
(e.g., weight loss, changes in
behavior, ruffled fur). -
Staggered Dosing: Consider
an intermittent dosing
schedule (e.g., 5 days on, 2

days off) to allow for recovery.

Quantitative Data Summary

Table 1: Dose-Limiting Toxicities from Phase | Solid Tumor Trial[4]

Dose-Limiting

Dose Level Number of Patients L Details of DLTs
Toxicities (DLTSs)
Grade 3 elevation of
60 mg/mz3/d 5 2 alkaline phosphatase,
Grade 3 mucositis
Grade 3 elevation of
30 mg/m2/d 4 2 )
alkaline phosphatase
15 mg/m2/d 6 0 Well tolerated

Table 2: Common Adverse Events from Phase | AML/MDS Trial[5][6][7]
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Adverse Event Grade Frequency Notes

Manageable with lipid-

Hypertriglyceridemia 1-4 6 out of 11 patients modifying therapies.
Fatigue 3 2 out of 11 patients

Dyspnea Not specified Common

Edema Not specified Common

Experimental Protocols

Protocol 1: In Vivo Assessment of Leukemic Blast Maturation

This protocol is adapted from a clinical study to assess the biological activity of AGN-195183.

[5]

¢ Animal Model: Use a relevant murine model of acute myeloid leukemia (e.g., AML1-ETO
expressing bone marrow progenitors).[11]

¢ Treatment: Administer AGN-195183 orally at the desired dose and schedule.

o Sample Collection: Collect bone marrow aspirates or peripheral blood at baseline and at
specified time points post-treatment.

o Flow Cytometry:
o Prepare single-cell suspensions from the collected samples.

o Stain cells with fluorescently conjugated antibodies against markers of myeloid
differentiation, such as CD11b and CD38.

o Analyze the samples using a flow cytometer to quantify the percentage of leukemic blasts
expressing these maturation markers.

» Data Analysis: Compare the expression of CD11b and CD38 on leukemic blasts before and
after treatment to determine if AGN-195183 induces in vivo differentiation.
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Caption: Signaling pathway of AGN-195183.
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Experimental Workflow for In Vivo Studies

Start: In Vivo Experiment
with AGN-195183
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Regular Monitoring
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Terminal Analysis Schedule Adjustment
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Caption: Workflow for minimizing AGN-195183 in vivo toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. medchemexpress.com [medchemexpress.com]

e 2.1rx-5183 | C22H22CIF2NO4 | CID 9867758 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 3. Facebook [cancer.gov]

e 4. ascopubs.org [ascopubs.org]

e 5. APhase 1 Study of IRX195183, a RARa-Selective CYP26 Resistant Retinoid, in Patients
With Relapsed or Refractory AML - PMC [pmc.ncbi.nlm.nih.gov]

o 6. Frontiers | A Phase 1 Study of IRX195183, a RARa-Selective CYP26 Resistant Retinoid,
in Patients With Relapsed or Refractory AML [frontiersin.org]

e 7.APhase 1 Study of IRX195183, a RARa-Selective CYP26 Resistant Retinoid, in Patients
With Relapsed or Refractory AML - PubMed [pubmed.ncbi.nim.nih.gov]

e 8. medchemexpress.com [medchemexpress.com]

» 9. Recent advances in the design of RAR a and RAR [3 agonists as orally bioavailable drugs.
A review - PMC [pmc.ncbi.nlm.nih.gov]

e 10. Discovery of novel RARa agonists using pharmacophore-based virtual screening,
molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

e 11. ATRA and the specific RARa agonist, NRX195183, have opposing effects on the
clonogenicity of pre-leukemic murine AML1-ETO bone marrow cells - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Technical Support Center: AGN-195183 In Vivo
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672190#how-to-minimize-agn-195183-toxicity-in-
vivo]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1672190?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/agn-195183.html
https://pubchem.ncbi.nlm.nih.gov/compound/9867758
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/raralpha-agonist-irx5183
https://ascopubs.org/doi/10.1200/jco.2004.22.90140.2022
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7645224/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.587062/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2020.587062/full
https://pubmed.ncbi.nlm.nih.gov/33194741/
https://pubmed.ncbi.nlm.nih.gov/33194741/
https://www.medchemexpress.com/AGN-195183.html?locale=ja-JP
https://pmc.ncbi.nlm.nih.gov/articles/PMC7588594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7588594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10449137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10449137/
https://pubmed.ncbi.nlm.nih.gov/23228968/
https://pubmed.ncbi.nlm.nih.gov/23228968/
https://pubmed.ncbi.nlm.nih.gov/23228968/
https://www.benchchem.com/product/b1672190#how-to-minimize-agn-195183-toxicity-in-vivo
https://www.benchchem.com/product/b1672190#how-to-minimize-agn-195183-toxicity-in-vivo
https://www.benchchem.com/product/b1672190#how-to-minimize-agn-195183-toxicity-in-vivo
https://www.benchchem.com/product/b1672190#how-to-minimize-agn-195183-toxicity-in-vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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